Structural Differentiation: Positional Specificity of the Methoxymethyl Group vs. Isomeric (1-Methoxycyclobutyl)methanesulfonyl chloride
The target compound, 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride, features a sulfonyl chloride group attached directly to the 1-position of the cyclobutane ring, with the methoxymethyl group also at this same 1-position. This creates a quaternary carbon center with a specific steric and electronic environment distinct from its positional isomer, (1-methoxycyclobutyl)methanesulfonyl chloride (CAS 1889401-96-0) [1]. The isomer contains the sulfonyl chloride group on an exocyclic methylene bridge, one carbon removed from the cyclobutane ring. This fundamental structural variance ensures the compounds are chemically distinct and will produce different sulfonamide derivatives with non-interchangeable spatial and electronic properties . This represents a class-level inference, as the two compounds share the same molecular formula but are structurally divergent.
| Evidence Dimension | Molecular Architecture (Positional Isomerism) |
|---|---|
| Target Compound Data | Sulfonyl chloride attached directly to cyclobutane C1; methoxymethyl group at same C1 (quaternary center). InChIKey: GSMCKNFCJDWFLP-UHFFFAOYSA-N |
| Comparator Or Baseline | (1-Methoxycyclobutyl)methanesulfonyl chloride (CAS 1889401-96-0); Sulfonyl chloride on exocyclic -CH2- group. InChIKey: CARQNAUGLGWZPA-UHFFFAOYSA-N |
| Quantified Difference | Structurally non-identical (positional isomers) |
| Conditions | Structural analysis based on reported IUPAC names, SMILES strings, and InChIKeys from vendor documentation. |
Why This Matters
Procurement of the correct positional isomer is critical for SAR reproducibility; substituting with CAS 1889401-96-0 will generate a different sulfonamide library and potentially fail to recapitulate a lead compound's desired binding interactions.
- [1] American Elements. (2022). (1-Methoxycyclobutyl)methanesulfonyl chloride (CAS 1889401-96-0). Safety Data Sheet. View Source
